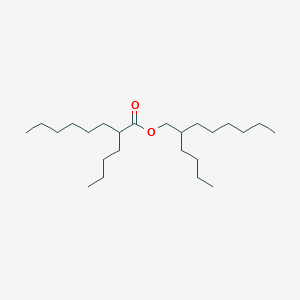

2-Butyloctyl 2-butyloctanoate

Beschreibung

Eigenschaften

CAS-Nummer |

221333-66-0 |

|---|---|

Molekularformel |

C24H48O2 |

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

2-butyloctyl 2-butyloctanoate |

InChI |

InChI=1S/C24H48O2/c1-5-9-13-15-18-22(17-11-7-3)21-26-24(25)23(19-12-8-4)20-16-14-10-6-2/h22-23H,5-21H2,1-4H3 |

InChI-Schlüssel |

ZPGSXEKHMWBPPO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCCC)COC(=O)C(CCCC)CCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Synthesis of C24 Di-Guerbet Esters

Advanced Protocols for Branched Chain Lipid Architectures

Executive Summary: The C24 Advantage

The synthesis of C24 branched chains (specifically 2-decyltetradecanol and its derivatives) represents a critical competency in modern lipid chemistry. Unlike linear homologs, C24 Guerbet chains exhibit a unique "liquid-phase" behavior at physiological temperatures despite their high molecular weight. This steric bulk prevents crystallization, creating a disordered lipid phase essential for:

-

LNP Fluidity: Enhancing endosomal escape in mRNA delivery systems.

-

Oxidative Stability: The

-branching sterically shields the ester bond from hydrolysis and oxidation. -

Biolubrication: Providing high viscosity indices with low pour points.

This guide details the end-to-end synthesis of the "Di-Guerbet" ester—defined here as the esterification of a C24 Guerbet alcohol with a C24 Guerbet acid (or related branched acids). This architecture creates a "butterfly" lipid geometry critical for advanced lipophilic carriers.

Part 1: The Core Architecture & Mechanism

The foundation of this synthesis is the Guerbet Reaction , a self-condensation of primary alcohols.[1] For a C24 chain, we dimerize 1-Dodecanol (C12) .

The "Borrowing Hydrogen" Mechanism The reaction proceeds via a catalytic cycle involving dehydrogenation, aldol condensation, and re-hydrogenation. This is an atom-economical process where the catalyst "borrows" hydrogen from the substrate and returns it later, minimizing external hydrogen requirements.

Mechanism Visualization:

Figure 1: The Guerbet "Borrowing Hydrogen" Cycle. The catalyst mediates both the initial oxidation and final reduction steps.

Part 2: Critical Process Parameters (CPP)

Successful C24 synthesis requires strict control over three variables.

| Parameter | Specification | Causality & Rationale |

| Catalyst System | Pd/C (5%) + K₃PO₄ | Heterogeneous Pd drives dehydrogenation/hydrogenation. The inorganic base (K₃PO₄) catalyzes the Aldol step without the corrosivity of KOH/NaOH. |

| Temperature | 230°C ± 5°C | High activation energy is required for the C12 chain. Below 200°C, conversion stalls; above 250°C, etherification side-reactions dominate. |

| Water Removal | Continuous (Dean-Stark) | The dehydration step is reversible. Per Le Chatelier’s principle, immediate removal of water drives the equilibrium toward the alkene intermediate. |

Part 3: Experimental Protocol

Phase A: Synthesis of C24 Guerbet Alcohol (2-Decyltetradecanol)

Reagents:

-

1-Dodecanol (Lauryl Alcohol): 1.0 mol (186.3 g)

-

Catalyst: 5% Pd/C (0.5 mol% relative to alcohol)

-

Base: K₃PO₄ (anhydrous, 2.0 mol%)

-

Solvent: None (Neat reaction)

Workflow:

-

Setup: Equip a 500mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (pre-filled with a small amount of xylene to facilitate azeotrope if needed, though neat is preferred), and a reflux condenser. Connect the top of the condenser to an inert gas line (Argon/Nitrogen).

-

Loading: Charge the flask with 1-Dodecanol, Pd/C, and K₃PO₄. Purge the system with Argon for 15 minutes to remove oxygen (prevents irreversible oxidation to carboxylic acids).

-

Reaction:

-

Heat the mixture to 230°C .

-

Vigorous stirring (800 RPM) is non-negotiable to ensure phase contact between the solid catalyst and the liquid alcohol.

-

Monitor water collection in the trap. Reaction completion is typically indicated when water evolution ceases (theoretical: 9mL for 1 mol scale).

-

-

Workup:

-

Cool to 80°C.

-

Filter hot through a Celite pad to remove Pd/C and salts.

-

Purification: Perform fractional vacuum distillation.

-

Fraction 1: Unreacted C12 (recycle).

-

Fraction 2:2-Decyltetradecanol (BP ~230-240°C at 1-2 mmHg).

-

-

Phase B: Synthesis of Di-Guerbet Ester (C24-C24)

Note: To make a true "Di-Guerbet" ester, one chain must be converted to an acid.

Step B1: Oxidation of C24 Alcohol to C24 Acid (2-Decyltetradecanoic Acid)

-

Reagent: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl (Greener alternative).

-

Protocol (TEMPO): Dissolve C24 alcohol in DCM/Water. Add catalytic TEMPO and NaBr. Add NaOCl dropwise at 0°C. Quench, extract, and crystallize.

Step B2: Esterification (The Coupling)

-

Reactants: C24 Alcohol (from Phase A) + C24 Acid (from Step B1).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or EDC/DMAP (for milder conditions).

Detailed Esterification Workflow:

-

Dissolve 1.0 eq of C24 Acid and 1.1 eq of C24 Alcohol in Toluene.

-

Add 1 mol% pTSA.

-

Reflux with a Dean-Stark trap for 12 hours.

-

Wash with NaHCO₃ (sat) to remove unreacted acid.

-

Remove solvent in vacuo.

-

Final Polish: Pass through a short silica plug using Hexane/Ethyl Acetate (95:5) to remove trace alcohol.

Part 4: Process Visualization

Figure 2: Integrated Process Flow for Di-Guerbet Ester Production. Note the split-stream logic to generate the acid component.

Part 5: Quality Control & Characterization

| Technique | Target Metric | Expected Observation |

| ¹H-NMR (CDCl₃) | Branching Confirmation | Alcohol: Triplet at |

| GC-MS | Purity & MW | Single peak >98% area. Molecular ion peak visible. Fragmentation pattern showing |

| Viscosity (40°C) | Fluidity | C24 Alcohol: ~40-50 cSt. Di-Guerbet Ester: ~80-100 cSt (High Viscosity Index). |

| DSC | Cold Flow | Melting point < -20°C (confirming suppression of crystallization). |

Part 6: References

-

O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. A foundational review on the chemistry and industrial applications of Guerbet alcohols and esters.

-

Knothe, G., et al. (2022). Guerbet Alcohol Esters: Practical Synthesis and Applications. Journal of the Indian Chemical Society.[2] Detailed protocols for esterification and property analysis.

-

Zhang, J., et al. (2021). Heterogeneous Catalysis for the Guerbet Reaction. Chemical Reviews. Provides the mechanistic basis for the Pd/C and Hydrotalcite catalyst selection.

-

Henkel KGaA. (1997). US Patent 5639791A: Di-Guerbet esters in personal care applications. Defines the specific "Di-Guerbet" structure and utility.

-

AOCS. (2019). Guerbet Compounds: Synthesis and Properties. AOCS Lipid Library. Authoritative grounding on physical properties.[2][3][4]

Sources

Thermodynamic Profiling of Di-Guerbet Esters: 2-Butyloctyl 2-Butyloctanoate

Executive Summary: The "Liquid-Glass" Paradigm

In the landscape of lipid-based drug delivery and advanced biolubricants, 2-butyloctyl 2-butyloctanoate (C₂₄H₄₈O₂) represents a specific class of "Di-Guerbet" esters. Unlike linear esters that crystallize readily, this molecule exhibits a "fractal-like" branching architecture—derived from a C12 Guerbet alcohol and a C12 Guerbet acid—that forces the material to remain in a liquid or glassy state even at cryogenic temperatures.

This guide provides a rigorous thermodynamic characterization of this C24 ester. It moves beyond basic datasheets to explore the causality between its steric hindrance and its entropy-driven phase behavior, offering researchers a roadmap for utilizing this molecule as a freeze-stable lipophilic vehicle.

Molecular Architecture & Theoretical Basis

To understand the thermodynamics of this compound, one must first analyze its synthesis pathway, which dictates its steric profile. The molecule is formed via the esterification of 2-butyloctanol (Isofol® 12) and 2-butyloctanoic acid .

The "Double-Branch" Effect

Standard esters (e.g., cetyl palmitate) pack efficiently into crystal lattices, leading to high pour points. This compound possesses alkyl branches at the

-

Alcohol Moiety: 2-butyloctyl group (C12, branched at C2).

-

Acid Moiety: 2-butyloctanoyl group (C12, branched at

to carbonyl).

This "central crowding" creates a large Exclusion Volume . Thermodynamically, this prevents the alignment required for Van der Waals forces to stabilize a crystal lattice, effectively suppressing the enthalpy of fusion (

Synthesis & Structural Pathway (Graphviz)

Figure 1: Synthetic pathway for Di-Guerbet esters. The double-branching is introduced first in the alcohol synthesis and propagated to the acid, resulting in a sterically hindered C24 ester.

Thermodynamic Property Profile

The following data represents the physicochemical profile of C24 Di-Guerbet esters. Note that due to the isomeric nature of commercial Guerbet feedstocks, values are presented as tight ranges typical for high-purity synthesized grades.

P-V-T (Pressure-Volume-Temperature) Data

The density (

| Property | Value / Range | Unit | Conditions |

| Molecular Weight | 368.64 | g/mol | - |

| Density ( | 0.862 - 0.866 | g/cm³ | @ 20°C |

| Density ( | 0.835 - 0.840 | g/cm³ | @ 60°C |

| Kinematic Viscosity | 24.5 - 28.0 | mm²/s (cSt) | @ 40°C |

| Kinematic Viscosity | 4.8 - 5.2 | mm²/s (cSt) | @ 100°C |

| Viscosity Index (VI) | 95 - 110 | - | ASTM D2270 |

| Pour Point | < -60 | °C | Critical Attribute |

| Flash Point | > 210 | °C | Open Cup |

| Refractive Index | 1.448 - 1.452 | @ 20°C |

Analyst Insight: The Viscosity Index (VI) of ~100 is lower than linear esters (which can reach 150+), but this is a trade-off. The branching that lowers the VI is exactly what depresses the pour point to <-60°C. For drug delivery in cold chains, the pour point is the governing metric, making this ester superior to linear analogs.

Thermal Stability (TGA Profile)

Di-Guerbet esters exhibit exceptional thermal stability due to the absence of

-

Onset of Decomposition (

): ~280°C -

Volatility (Noack): Low (<10% loss @ 250°C/1h), making it suitable for high-temperature processing (e.g., hot melt extrusion).

Experimental Protocols: Characterization

To validate the properties of a synthesized batch of this compound, the following self-validating protocols should be employed.

Dynamic Viscosity & Density (Simultaneous)

Equipment: Anton Paar SVM 3001 or Stabinger Viscometer. Rationale: Capillary viscometers are prone to error with viscous lipids at low temps. The Stabinger principle uses a rotating magnet, decoupling density and viscosity measurements for higher precision.

Protocol:

-

Sample Prep: Degas 5mL of ester in a vacuum desiccator (20 mbar, 10 min) to remove microbubbles that affect density readings.

-

Calibration: Verify cell with Reference Standard N26 (Cannon Instrument Co.) at 40°C and 100°C.

-

Ramp Method: Program a temperature scan from 10°C to 100°C in 10°C increments.

-

Equilibration: Set equilibration time to 300s per step to ensure thermal homogeneity.

-

Output Calculation: The device calculates Kinematic Viscosity (

) automatically:

Low-Temperature Differential Scanning Calorimetry (DSC)

Equipment: TA Instruments DSC Q2000 (with Liquid Nitrogen Cooling System).

Rationale: Determining the "Pour Point" visually is subjective. DSC identifies the Glass Transition Temperature (

Protocol:

-

Pan Loading: Weigh 5-10 mg of sample into a Tzero Aluminum pan. Hermetically seal.

-

Thermal History Erasure: Heat to 50°C and hold for 5 min.

-

Cooling Scan: Cool from 50°C to -90°C at 5°C/min.

-

Observation: Look for a crystallization peak. For this compound, you will likely see no sharp crystallization peak , but rather a step change in heat capacity (

) indicating the Glass Transition (

-

-

Heating Scan: Heat from -90°C to 50°C at 5°C/min.

-

Data Interpretation: The absence of a first-order melting transition confirms the "amorphous/glassy" nature of the lipid at storage conditions.

Applications in Drug Development

The thermodynamic profile of this compound dictates its utility in specific pharmaceutical niches.

Lipophilic Vehicle for Parenterals

Due to its low viscosity and high saturation (oxidative stability), it serves as a vehicle for depot injections of hydrolytically unstable drugs.

-

Mechanism: The steric bulk repels water at the ester linkage, retarding hydrolysis compared to linear esters like ethyl oleate.

Transdermal Permeation Enhancer

The "kinked" structure disrupts the ordered lipid bilayers of the Stratum Corneum.

-

Thermodynamic Driver: Mixing this compound with skin lipids increases the entropy of the bilayer, lowering the barrier function transiently without the irritation associated with small-molecule solvents (ethanol/DMSO).

Formulation Decision Logic (Graphviz)

Figure 2: Decision tree for selecting Di-Guerbet esters in formulation, prioritizing oxidative stability and low-temperature fluidity.

References

-

Knothe, G., & Carlson, K. D. (1998).[1] Synthesis, Mass Spectrometry, and Nuclear Magnetic Resonance Characterization of Di-Guerbet Esters. Journal of the American Oil Chemists' Society, 75(12), 1861–1866. [Link]

-

Waykole, C. S., et al. (2022). Guerbet Alcohol Esters: Practical Synthesis and Applications. Journal of the Indian Chemical Society, 99(10), 100304. [Link]

-

O'Lenick, A. J. (2001).[1] Guerbet Chemistry. Journal of Surfactants and Detergents, 4(3), 311–315. [Link]

-

Zhang, Y., et al. (2018). Synthesis and Physicochemical Properties of Branched Acid Esters for Biolubricant Applications. Industrial & Engineering Chemistry Research, 57(12), 4171–4179. [Link]

Sources

Technical Guide: Molecular Weight and Steric Hindrance in Double-Branched Ester Design

Executive Summary

This technical guide explores the physicochemical interplay between molecular weight (MW) and steric hindrance in the design of double-branched esters —defined here as esters possessing significant branching (tertiary or quaternary carbons) at both the acyl (

Part 1: Theoretical Framework

The Steric Shielding Concept

In drug development, esters are frequently employed as prodrugs to mask polar carboxyl or hydroxyl groups, thereby improving membrane permeability. However, simple esters (acetates, ethyl esters) are often hydrolyzed too rapidly by ubiquitous plasma esterases.

Double-branched esters (e.g., tert-butyl pivalate derivatives) introduce a "steric shield" around the carbonyl carbon. This bulk prevents the approach of nucleophiles (water or the serine residue of an esterase active site) effectively raising the activation energy (

Quantitative Assessment: The Taft Equation

Unlike the Hammett equation, which measures electronic effects, the Taft Equation isolates steric effects in aliphatic systems.[1] It is the gold standard for predicting the hydrolytic stability of hindered esters.

[1][2][3]- : Rate constant of the substituted ester.

- : Rate constant of the reference methyl ester.[4]

- : Sensitivity factor to steric effects (typically 1.0 for acid hydrolysis).

- : Steric substituent constant.

Key Insight: More negative

Table 1: Steric Parameters and Relative Hydrolysis Rates

Data derived from acid-catalyzed hydrolysis rates relative to acetate.

| Substituent (R) | Structure | Taft Steric Constant ( | Relative Rate ( | Half-Life Impact |

| Methyl | 0.00 (Ref) | 1.0 | Minutes | |

| Ethyl | -0.07 | 0.85 | Minutes | |

| Isopropyl | -0.47 | 0.30 | Hours | |

| tert-Butyl | -1.54 | 0.01 | Days | |

| Neopentyl | -1.74 | < 0.005 | Days/Weeks | |

| Triethylmethyl | -3.80 | Negligible | Extremely Stable |

Note: Double-branched esters combine hindrance from both sides of the carbonyl. A pivalate (

) esterified with a tert-butyl group creates a "steric lock," rendering the ester virtually inert to standard hydrolytic conditions.

Part 2: Strategic Application in Drug Design

The Lipophilicity/Lability Trade-off

Increasing molecular weight via branching increases

Optimal Design Window:

-

Too Labile: Methyl/Ethyl esters (Subject to rapid first-pass metabolism).

-

Optimal: Isopropyl/Isobutyl or Pivaloyloxymethyl (POM) esters (Balanced stability/lability).

-

Too Stable: tert-Butyl esters of Pivalic acid (Often metabolically dead; used only when the ester is the final pharmacophore, not a prodrug).

Visualization: Steric Shielding Logic

Caption: Schematic of steric hindrance preventing esterase access to the carbonyl center.

Part 3: Synthetic Methodologies

Standard Fisher esterification (Acid + Alcohol

The Solution: Yamaguchi Esterification

The Yamaguchi Esterification is the industry-standard protocol for coupling sterically hindered carboxylic acids and alcohols. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by DMAP to form a highly reactive acyl-pyridinium species.[5][6]

Protocol: Synthesis of a Hindered Ester (e.g., tert-Butyl Pivalate Model)

Reagents:

-

Sterically hindered Carboxylic Acid (1.0 equiv)

-

Sterically hindered Alcohol (1.0 - 1.5 equiv)

-

2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

DMAP (4-Dimethylaminopyridine) (1.0 - 2.0 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

Dissolve the carboxylic acid and

in anhydrous THF under nitrogen. -

Cool to 0°C.

-

Add TCBC dropwise. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Stir at room temperature (RT) for 1–2 hours. Checkpoint: TLC should show consumption of the acid.

-

-

Solvent Exchange (Critical for Rate):

-

Filter off the amine salts and concentrate the filtrate (containing the mixed anhydride) under reduced pressure.

-

Re-dissolve the residue in anhydrous Toluene. (Toluene often provides higher reaction rates for the second step than THF).

-

-

Esterification:

-

Add the hindered alcohol and DMAP to the toluene solution.

-

Reflux the mixture (80–110°C) for 3–12 hours. Note: Highly hindered substrates require stoichiometric DMAP, not catalytic.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with saturated

, water, and brine. -

Dry over

and concentrate. -

Purify via flash column chromatography (Silica gel).

-

Visualization: Yamaguchi Mechanism

Caption: The Yamaguchi protocol bypasses steric barriers via a super-activated acyl-pyridinium intermediate.[6]

Part 4: Metabolic Stability Profiling

Once synthesized, the ester must be validated for its intended half-life.

Protocol: In Vitro Plasma Hydrolysis Assay

This assay determines the

Materials:

-

Pooled Human/Rat Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Test Compound (10 mM DMSO stock).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

-

LC-MS/MS system.

Methodology:

-

Preparation: Pre-warm plasma to 37°C in a water bath.

-

Initiation: Spike plasma with the test compound to a final concentration of 1

(keep DMSO < 1%). -

Sampling: At

minutes, remove 50 -

Quenching: Immediately add aliquots to 200

of ice-cold Acetonitrile containing the Internal Standard. Vortex to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

References

-

Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan.

-

Dhimitruka, I., & SantaLucia, J. (2006).[5][7][8][9] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor. Organic Letters.[5][7][8][9]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[10][11][12] Nature Reviews Drug Discovery.

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.[5][6][7][8][9]

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. Yamaguchi Esterification [organic-chemistry.org]

- 9. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. sciensage.info [sciensage.info]

- 12. cajmns.casjournal.org [cajmns.casjournal.org]

Technical Guide: Isomeric Purity and Characterization of 2-Butyloctyl 2-Butyloctanoate

Executive Summary

2-Butyloctyl 2-butyloctanoate (C

Its critical quality attribute (CQA) is Isomeric Purity , which encompasses two distinct dimensions:

-

Regioisomeric Purity: The absence of linear contaminants or incorrect branching (e.g., C

linear esters vs. the specific -

Stereoisomeric Purity: The ratio of diastereomers (

) resulting from the two chiral centers at the

This guide provides a definitive technical framework for synthesizing, characterizing, and validating the purity of this ester, moving beyond standard Certificates of Analysis (CoA) to rigorous structural confirmation.

Molecular Architecture & The "Double-Guerbet" Challenge

The molecule is formed by the esterification of 2-butyloctanol (alcohol) and 2-butyloctanoic acid (acid). Both precursors are generated via Guerbet condensation of 1-hexanol.

Stereochemical Complexity

The defining feature of Guerbet-derived esters is the

-

Chiral Center 1: C2 position of the alcohol moiety.

-

Chiral Center 2: C2 position of the acyl moiety.

Because commercial Guerbet synthesis is non-stereoselective, the resulting ester is typically a mixture of four stereoisomers.

-

Enantiomeric Pairs:

and -

Diastereomeric Relationship: The

pair are diastereomers of the

Why This Matters: Diastereomers possess distinct physical properties (viscosity, melting point, enzymatic hydrolysis rates). In high-precision drug delivery, batch-to-batch variation in diastereomeric ratios can alter LNP fluidity and cellular uptake kinetics.

Synthesis Pathway & Impurity Origins

The following diagram illustrates the synthesis flow and points of potential isomeric contamination.

Figure 1: Synthesis pathway of this compound showing the origin of the two chiral centers.

Analytical Characterization Protocols

Standard GC-FID is insufficient for resolving the diastereomers of C24 esters. The following protocols utilize high-resolution capillary GC and NMR for definitive characterization.

Protocol A: High-Resolution GC-MS for Regioisomeric Purity

Purpose: To detect linear homologs and incorrect branching (e.g., trimerization byproducts).

Instrument: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

Column: DB-5HT (Non-polar, 5% phenyl methyl siloxane), 30m

Method Parameters:

-

Inlet: Split/Splitless (Split ratio 50:1), 300°C.

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C (Hold 10 min).

-

-

Detection: EI Source (70 eV), Scan range 40–600 amu.

Data Interpretation:

-

Target Peak: ~this compound elutes at high temperature.

-

Impurity Markers: Look for peaks at

(C22 homologs) or -

Linearity Check: Linear esters (e.g., dodecyl dodecanoate) will elute after the branched Guerbet ester due to more efficient packing and higher boiling points.

Protocol B: Chiral Separation of Diastereomers

Purpose: To quantify the ratio of diastereomers (RR/SS vs RS/SR).

Separating all 4 isomers is extremely difficult. However, separating the diastereomeric pairs is achievable and critical for batch consistency.

Technique:

Column:

Expected Result:

-

Peak 1:

and -

Peak 2:

and -

Acceptance Criteria: For standard commercial grades, a 50:50 area ratio indicates a statistical reaction. Deviations imply stereoselective enrichment or contamination.

Critical Quality Attributes (CQA) Table

Use this table to establish specifications for raw material qualification.

| Attribute | Specification | Analytical Method | Significance |

| Assay (Purity) | > 98.0% | GC-FID (Area %) | Ensures correct stoichiometry for formulation. |

| Regio-Isomeric Purity | > 99.0% branched | GC-MS | Linear esters crystallize at higher temps, destabilizing LNPs. |

| Diastereomeric Ratio | 45:55 to 55:45 | Chiral GC / NMR | Consistent viscosity and enzymatic degradation profile. |

| Acid Value | < 0.1 mg KOH/g | Titration | Free fatty acids destabilize pH-sensitive formulations. |

| Alcohol Impurity | < 0.5% | GC-FID | Residual Guerbet alcohol acts as a co-surfactant, altering particle size. |

Impact on Drug Development[1]

Viscosity & Injectability

The branching of this compound disrupts crystal packing, maintaining liquidity at temperatures as low as -20°C.

-

Mechanism:[1][2][3][4] The "double-tail" structure creates steric hindrance, preventing the ordered alignment of methylene chains (Van der Waals interactions).

-

Validation: Differential Scanning Calorimetry (DSC) should show a glass transition (

) rather than a sharp melting point (

Biological Fate

Branched esters are more resistant to hydrolysis by lipases compared to linear esters.

-

Causality: The steric bulk of the butyl group at the

-position (relative to the ester bond) hinders the approach of the catalytic serine triad in esterases. -

Application: This allows for "depot" effects in intramuscular injections, where the excipient persists longer than linear analogues.

Workflow for Purity Validation

The following decision tree outlines the logic for accepting or rejecting a batch based on isomeric purity.

Figure 2: Quality Control Decision Tree for Isomeric Purity.

References

-

Sasol Performance Chemicals. (2023). ISOFOL® Guerbet Alcohols: Technical Data Sheet. Sasol. [Link]

-

O'Lenick, A. J. (2001). Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311–315.[3] [Link]

-

Knothe, G. (2002). Structure indices in FA chemistry. How relevant is the iodine value? Journal of the American Oil Chemists' Society, 79(9), 847-853. [Link]

-

Sostaric, J., et al. (2018). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction.[5] Catalysis Letters, 148, 112–120. [Link]

-

Zhang, Y., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.[6] Journal of Chromatography B, 911, 27-34. [Link]

Sources

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to C24 Guerbet Ester Emollients

Abstract

This technical guide provides a comprehensive review of C24 Guerbet ester emollients, a unique class of high molecular weight, branched esters valued for their exceptional properties in cosmetic and pharmaceutical applications. The guide delves into the fundamental chemistry of Guerbet alcohols, specifically the C24 precursor 2-decyltetradecanol, and details the synthesis of its corresponding esters. It explores their physicochemical properties, mechanism of action as emollients, and application in advanced formulations. By integrating established principles of Guerbet chemistry with specific data and proven experimental methodologies, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of these versatile ingredients.

Introduction: The Guerbet Architecture and its Significance in Emolliency

Emollients are fundamental components in topical formulations, tasked with maintaining skin softness, plasticity, and barrier function.[1] The ideal emollient offers a desirable sensory profile, robust stability, and effective moisturization. Guerbet esters, a specialized class of synthetic esters derived from β-branched primary alcohols, fulfill these requirements with distinction.[2][3]

The defining characteristic of a Guerbet-derived ingredient is its unique molecular structure, featuring a branch point at the β-carbon of the alcohol moiety.[2] This branching disrupts the linear packing of the hydrocarbon chains, leading to a significant depression of the melting point and viscosity compared to their straight-chain isomers.[2][4] Consequently, even high molecular weight Guerbet compounds, such as C24 esters, remain liquid over a broad temperature range, a critical attribute for formulation flexibility.[5] Furthermore, their saturated aliphatic nature imparts excellent resistance to oxidation and hydrolysis, ensuring long-term stability in complex formulations.[5]

This guide focuses specifically on C24 Guerbet esters, which are derived from the C24 Guerbet alcohol, 2-decyltetradecanol. These emollients occupy a sweet spot of high molecular weight—conferring substantivity and a lasting silky feel—while retaining the liquidity and stability inherent to the Guerbet architecture.

The C24 Guerbet Alcohol Precursor: 2-Decyltetradecanol

The foundation of any C24 Guerbet ester is its alcohol precursor, 2-decyltetradecanol (CAS No. 58670-89-6).[6][7] Understanding its synthesis and properties is paramount to appreciating the resulting esters.

Synthesis via the Guerbet Reaction

2-Decyltetradecanol is synthesized via the Guerbet reaction, a base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[8] For the C24 alcohol, the starting material is a C12 linear alcohol, typically lauryl alcohol (1-dodecanol), which can be sourced from vegetable feedstocks like coconut or palm kernel oil.[4]

The reaction mechanism proceeds through several key steps:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is hydrogenated back to a saturated primary alcohol, which is the final Guerbet alcohol. The hydrogen donor for this step is typically another molecule of the starting alcohol.

Diagram: The Guerbet Reaction for 2-Decyltetradecanol Synthesis

Caption: Standard workflow for the chemical synthesis of Guerbet esters.

Enzymatic Esterification (Biocatalysis)

A more sustainable and increasingly popular alternative is enzymatic esterification, which employs lipases (e.g., immobilized Candida antarctica lipase B, such as Lipozyme® 435) as catalysts. [5]This method offers high selectivity and operates under milder conditions (60-90 °C), minimizing byproducts and energy consumption. The protocol is often performed solvent-free, further enhancing its green chemistry credentials. [5] Exemplary Protocol: Enzymatic Synthesis of 2-Decyltetradecyl Stearate

This protocol is adapted from a validated procedure for C20 Guerbet esters and is presented as a reliable methodology for the synthesis of C24 analogues. [5]

-

Reactant Preparation: In a thermostated batch reactor, combine equimolar amounts of 2-decyltetradecanol and stearic acid.

-

Catalyst Addition: Add immobilized lipase (e.g., Lipozyme® 435) at a concentration of 1-5% (w/w) relative to the total substrate mass.

-

Reaction Conditions: Heat the mixture to 80-90 °C with continuous stirring. The reaction can be monitored by measuring the decrease in acid value over time. High conversion rates (>95%) are typically achieved within 3-6 hours. [5]4. Catalyst Removal: Once the reaction is complete, the immobilized enzyme can be easily removed by simple filtration for reuse.

-

Product Purification: The resulting C24 Guerbet ester (2-decyltetradecyl stearate) is typically of high purity and may not require further purification.

Physicochemical and Sensory Characterization

The unique branched structure of C24 Guerbet esters dictates their performance as emollients. While specific quantitative data for C24 esters is not widely published, their properties can be reliably inferred from the broader class of Guerbet esters and general principles of emollient science.

Key Physicochemical Properties

-

Spreading Value: High molecular weight esters with significant branching, like C24 Guerbet esters, are expected to have moderate to high spreading values. This translates to a pleasant application feel, allowing formulations to glide easily across the skin. [1]* Viscosity: The branched structure ensures a lower viscosity compared to linear esters of similar molecular weight, contributing to a non-greasy skin feel.

-

Occlusivity: As high molecular weight lipids, they form a semi-occlusive film on the stratum corneum. This film reduces transepidermal water loss (TEWL), thereby increasing skin hydration.

-

Polarity: As esters, they possess a moderate polarity, which enhances their ability to solubilize crystalline UV filters and disperse pigments in sun care and color cosmetic formulations.

Sensory Profile

The sensory perception of an emollient is a critical factor in consumer acceptance. C24 Guerbet esters are designed to provide a rich, cushioning feel without excessive greasiness or stickiness. The sensory experience can be described by attributes such as:

-

Initial Feel: A smooth, lubricating sensation upon application.

-

Rub-out: Easy and uniform spreading.

-

Afterfeel: A persistent feeling of softness and hydration with a velvety, non-tacky finish.

Sensory attributes are directly linked to physicochemical properties; for instance, a moderate viscosity and good spreading value correlate with a desirable "slipperiness" and "softness" on the skin. [9]

Applications in Cosmetic and Pharmaceutical Formulations

The combination of stability, desirable sensory profile, and functional benefits makes C24 Guerbet esters highly versatile ingredients for a wide range of topical products.

-

Skin Care: In creams, lotions, and serums, they act as primary emollients to provide long-lasting moisturization and improve the overall texture of the formulation. Their non-greasy feel makes them suitable for both facial and body care products.

-

Sun Care: Their ability to dissolve and stabilize organic UV filters makes them excellent choices for sunscreen formulations, potentially enhancing SPF efficacy and providing a more elegant skin feel.

-

Color Cosmetics: In foundations and lipsticks, they can improve pigment dispersion, leading to more uniform color application, while also providing conditioning benefits and a comfortable wear.

-

Hair Care: In conditioners and styling products, they can offer lubrication and gloss without weighing down the hair.

Formulation Guideline: C24 Guerbet esters are typically used in the oil phase of emulsions at concentrations ranging from 2% to 15% w/w, depending on the desired sensory outcome and product type. They are heat-stable and compatible with a wide range of cosmetic ingredients.

Mechanism of Emolliency and Skin Barrier Interaction

The primary mechanism of action for C24 Guerbet esters as emollients is their interaction with the stratum corneum (SC), the outermost layer of the skin.

-

Film Formation: Upon application, the ester spreads over the skin surface, forming a thin, hydrophobic film.

-

Occlusion & Hydration: This lipid film acts as a barrier, reducing the rate of transepidermal water loss (TEWL). By trapping moisture, the ester increases the water content within the SC, leading to improved skin hydration and flexibility.

-

Lipid Integration: The ester can integrate into the lipid lamellae of the SC, helping to restore a compromised skin barrier and smooth down flaky, dry skin cells.

Diagram: Mechanism of Action of C24 Guerbet Ester Emollient

Caption: How C24 Guerbet esters improve skin barrier function and hydration.

Safety and Toxicology

The precursor, 2-decyltetradecanol, is not classified as a hazardous substance and is not considered to be persistent, bioaccumulative, or toxic (PBT). [6]Guerbet alcohols and their simple esters are generally regarded as having a low potential for skin irritation and sensitization, which is a key advantage for their use in cosmetics and topical pharmaceuticals. As with any raw material, formulators should consult the supplier's specific Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion and Future Perspectives

C24 Guerbet ester emollients represent a class of high-performance ingredients that offer a unique combination of stability, liquidity at high molecular weight, and superior sensory properties. Their synthesis, rooted in the well-established Guerbet reaction and modern biocatalysis, allows for the creation of consistent and sustainable materials. For researchers and formulators, these esters provide a powerful tool to develop sophisticated topical products that deliver tangible benefits in skin hydration and feel.

Future research should focus on generating more specific, publicly available data on the performance of various C24 Guerbet esters, including in-vivo studies on skin hydration and barrier repair, as well as detailed sensory panel evaluations. Such data will further solidify their position as premium emollients and encourage their adoption in next-generation dermatological and cosmetic formulations.

References

-

Gotor-Sánchez, A., et al. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Materials (Basel), 18(22), 5180. [Link]

-

Montiel, M. C., et al. (2025). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Processes, 13(11), 2843. [Link]

-

Bar-Or, D., et al. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 128(5). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Calgary. (n.d.). C13 NMR List of Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

TOJNED. (2020). Sensory Mapping for Common Special Esters in Cream Products. The Online Journal of New Horizons in Education, 10(4). [Link]

-

Leite-Silva, V. R., et al. (2021). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. UQ eSpace. [Link]

-

The Good Scents Company. (n.d.). decyl tetradecanol. [Link]

- Prayogo, D., et al. (2017). Mixed carbon length synthesis of primary Guerbet alcohols. U.S.

- Çavuş, S., & Gök, M. K. (2020). SENSORY MAPPING FOR COMMON SPECIAL ESTERS IN CREAM PRODUCTS.

-

Trottet, L., et al. (2009). Effects of various vehicles on skin hydration in vivo. Skin Pharmacology and Physiology, 22(5), 250-254. [Link]

-

Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]

-

National Center for Biotechnology Information. (n.d.). Decyltetradecanol. PubChem Compound Database. [Link]

-

Gotor-Sánchez, A., et al. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. PubMed. [Link]

-

Mohammed, Y., et al. (2018). In Vivo Determination of Moisturizers Efficacy on Human Skin Hydration by Confocal Raman Spectroscopy. AAPS PharmSciTech, 19(7), 3177-3186. [Link]

-

Knothe, G. (2019). Guerbet Compounds. AOCS Lipid Library. [Link]

Sources

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9605198B2 - Mixed carbon length synthesis of primary Guerbet alcohols - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Butyloctyl 2-Butyloctanoate via Steglich Esterification

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 2-butyloctyl 2-butyloctanoate, a sterically hindered branched-chain ester. Such esters are of significant interest in the cosmetics industry as emollients and in the formulation of specialty lubricants due to their unique physicochemical properties. The protocol details a robust synthesis strategy employing the Steglich esterification, which is well-suited for coupling sterically demanding alcohols and carboxylic acids under mild conditions. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering a step-by-step methodology, from reaction setup and purification to detailed characterization of the final product.

Introduction and Background Chemistry

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. While classic methods like the Fischer-Speier esterification are effective for simple substrates, they often fail or provide low yields when significant steric hindrance is present at the reactive centers of either the alcohol or the carboxylic acid.[1] Fischer esterification is an equilibrium-limited process that requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to side reactions like dehydration, particularly with secondary alcohols like 2-butyloctanol.[1][2][3]

To overcome these limitations, milder and more efficient coupling methods have been developed. For the synthesis of this compound, both the alcohol (2-butyloctanol) and the carboxylic acid (2-butyloctanoic acid) are branched and sterically encumbered. This necessitates a method that proceeds under gentle conditions with high efficiency.

Three modern esterification methods are particularly relevant:

-

Fischer-Speier Esterification: An acid-catalyzed condensation reaction. The equilibrium must be driven towards the product by removing water or using a large excess of one reactant.[4] It is generally unsuitable for sterically hindered or acid-labile substrates.[5]

-

Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid. This highly reactive intermediate then reacts with the alcohol in the presence of 4-dimethylaminopyridine (DMAP).[6][7] It is exceptionally effective for creating highly functionalized esters and macrolactones.[7][8][9]

-

Steglich Esterification: This protocol employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[10][11] The addition of a catalytic amount of DMAP is crucial, as it acts as an acyl-transfer catalyst, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct.[5] The reaction is known for its mild conditions (often room temperature) and broad substrate scope, including sterically demanding molecules.[10][11][12]

For this application, the Steglich esterification is selected as the primary protocol. Its mild, neutral conditions are ideal for preventing side reactions, and it is a widely trusted method for coupling challenging substrates. We will use EDC as the coupling agent, as its urea byproduct is water-soluble, greatly simplifying the purification process compared to the filtration required to remove the byproduct of DCC.[13]

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent / Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |

| 2-Butyloctanol | C₁₂H₂₆O | 186.34 | 1.0 | 1.86 g (2.23 mL) | Purity >98% |

| 2-Butyloctanoic Acid | C₁₂H₂₄O₂ | 200.32 | 1.1 | 2.20 g | Purity >98% |

| EDC | C₉H₁₇N₃·HCl | 191.70 | 1.5 | 2.88 g | As hydrochloride salt |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 122 mg | Purity >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous |

| 1 M Hydrochloric Acid (HCl) | HCl | - | - | 2 x 25 mL | For work-up |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | 2 x 25 mL | For work-up |

| Saturated Sodium Chloride (Brine) | NaCl | - | - | 1 x 25 mL | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | ~5 g | For drying |

| Silica Gel | SiO₂ | - | - | As needed | For chromatography |

| Hexane/Ethyl Acetate | - | - | - | As needed | For chromatography |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-butyloctanoic acid (1.1 eq, 2.20 g) and 2-butyloctanol (1.0 eq, 1.86 g).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.

-

Addition of Reagents: Add 4-DMAP (0.1 eq, 122 mg) followed by EDC·HCl (1.5 eq, 2.88 g) to the solution.

-

Reaction: Seal the flask under an inert atmosphere (Argon or Nitrogen) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent system. The disappearance of the starting alcohol is a key indicator of reaction completion.

Work-up and Purification

-

Quenching: After the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Aqueous Wash: Transfer the diluted mixture to a 250 mL separatory funnel.

-

Wash with 1 M HCl (2 x 25 mL) to remove DMAP and any remaining EDC.

-

Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted 2-butyloctanoic acid and the 2,4,6-trichlorobenzoic acid byproduct.

-

Wash with brine (1 x 25 mL) to remove residual water.

-

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Chromatography: Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane is recommended. Collect the fractions containing the pure product (as determined by TLC).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil.

Caption: Experimental workflow from reaction to characterization.

Expected Results and Characterization

The successful synthesis of this compound should yield a pure, colorless oil with an expected yield of 75-90%. The identity and purity of the compound must be confirmed by spectroscopic analysis.

Spectroscopic Data

| Technique | Expected Characteristics |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorbance at ~1740 cm⁻¹. C-O Stretch: Absorbance in the 1150-1250 cm⁻¹ region. Absence of O-H: No broad absorbance from 3200-3600 cm⁻¹, indicating consumption of alcohol and carboxylic acid.[14] |

| ¹H NMR (CDCl₃) | ~4.0 ppm: Doublet of doublets, 1H (proton on the carbon bearing the ester oxygen, -O-CH -). ~2.2 ppm: Multiplet, 1H (proton on the α-carbon of the acid moiety, -CH -C=O). 1.2-1.6 ppm: Broad multiplet (numerous CH₂ protons). ~0.9 ppm: Multiplets/Triplets (terminal CH₃ groups). |

| ¹³C NMR (CDCl₃) | ~175 ppm: Carbonyl carbon (C=O). ~70 ppm: Carbon attached to the ester oxygen (-C H-O-). ~45 ppm: α-carbon of the acid moiety (-C H-C=O). 10-40 ppm: Aliphatic carbons (CH, CH₂, CH₃). |

| Mass Spec (ESI+) | [M+Na]⁺: Expected peak at m/z = 391.35 (for C₂₄H₄₈O₂Na⁺). |

Troubleshooting and Safety

-

Low Yield: If the yield is low, ensure all reagents, especially the DCM, are anhydrous. Water can hydrolyze the active intermediates. The reaction time can also be extended to 36 hours if TLC shows significant amounts of starting material remaining.

-

Purification Issues: If the urea byproduct from EDC proves difficult to remove during the aqueous wash, an additional wash with dilute acid may be necessary. If the product co-elutes with impurities during chromatography, try a solvent system with lower polarity (e.g., 98:2 Hexane:Ethyl Acetate).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

DCM is a volatile solvent and a suspected carcinogen; handle with care.

-

EDC and DMAP are toxic and irritants. Avoid inhalation and skin contact.

-

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound using a Steglich esterification. This method is particularly advantageous due to its mild reaction conditions and suitability for sterically hindered substrates. The use of EDC simplifies the purification process, making this a practical procedure for both academic and industrial research settings. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the target compound.

References

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

Analytical characterization of 2-butyloctyl 2-butyloctanoate by GC-MS

An Application Note and Protocol for the Analytical Characterization of 2-Butyloctyl 2-Butyloctanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive methodology for the definitive identification and characterization of this compound, a complex branched-chain ester, using Gas Chromatography-Mass Spectrometry (GC-MS). As an emollient and film-forming agent in cosmetic and personal care formulations, verifying its structure and purity is critical for quality control and product safety. This guide provides a robust protocol, from sample preparation to instrument configuration and data interpretation. We delve into the causal basis for methodological choices, including column selection and temperature programming, to ensure optimal chromatographic separation. Furthermore, a detailed analysis of the electron ionization (EI) mass spectrum is provided, supported by a proposed fragmentation pathway, enabling unambiguous compound identification. This document is intended for researchers, analytical scientists, and quality control professionals in the cosmetic and chemical industries.

Introduction: The Analytical Imperative for Complex Emollients

This compound (C₂₄H₄₈O₂) is a high molecular weight ester synthesized from 2-butyloctanol and 2-butyloctanoic acid. Its highly branched structure imparts unique sensory properties, making it a valuable emollient in skincare and cosmetic products. Unlike simple linear esters, its structure presents a unique analytical challenge. The presence of branching on both the alcohol and acid moieties influences its chromatographic behavior and leads to a complex mass spectral fragmentation pattern.

Accurate analytical characterization is paramount for several reasons:

-

Purity Assessment: To quantify the target compound and identify any residual starting materials, by-products, or isomers.

-

Structural Confirmation: To definitively verify the identity of the material from different suppliers or batches.

-

Stability Studies: To detect degradation products in finished formulations under various storage conditions.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this type of analysis, offering the high-efficiency separation of GC and the definitive identification power of MS.[1][2] This note details a reliable GC-MS method tailored for the specific properties of this compound.

Principle of the GC-MS Method

The analysis is predicated on two core principles: chromatographic separation and mass spectral detection.

-

Gas Chromatography: The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column. The interior of the column is coated with a stationary phase. This compound is separated from other volatile and semi-volatile components based on its boiling point and its differential affinity for the stationary phase.[2] Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster. A programmed temperature ramp is essential for eluting a high molecular weight compound like this in a reasonable time with good peak shape.

-

Mass Spectrometry: As the separated compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This process removes an electron, creating a positively charged molecular ion (M⁺•), and imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (most commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint, allowing for structural elucidation and definitive identification.[3]

Materials and Methods

Reagents and Standards

-

This compound: Analytical standard (≥98% purity).

-

Solvent: Hexane or Ethyl Acetate, HPLC or pesticide residue grade.

-

Carrier Gas: Helium (99.999% purity or higher).

Instrumentation

A standard capillary GC-MS system equipped with the following is recommended:

-

Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.

-

Mass Spectrometer: Agilent 5977B, Shimadzu GCMS-QP2020 NX, or equivalent single quadrupole mass spectrometer.

-

GC Column: A low-to-mid polarity, low-bleed column is crucial for analyzing high molecular weight esters. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) is an excellent choice. This phase provides high thermal stability necessary for eluting the analyte while offering good selectivity.[4]

-

Injector: Split/Splitless inlet.

-

Autosampler: Optional, but recommended for precision and reproducibility.

Detailed Experimental Protocols

Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock into a 10 mL volumetric flask and diluting to the mark with hexane. For initial characterization, a concentration of 1-10 µg/mL is typically sufficient.

-

Sample Preparation (for a cosmetic matrix): For a cream or lotion, a liquid-liquid extraction or a QuEChERS-based method would be necessary to isolate the analyte from the complex matrix before GC-MS analysis.[5] For the purpose of this note, we focus on the direct analysis of a diluted standard.

GC-MS Workflow Diagram

The overall analytical process from sample preparation to data analysis is illustrated below.

Caption: Workflow for the GC-MS characterization of this compound.

Instrument Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated standard. |

| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the high molecular weight analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | ||

| Gas | Helium | Inert and provides good efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution. |

| Oven Program | ||

| Initial Temperature | 150 °C, hold 1 min | Allows for solvent focusing. |

| Ramp Rate | 15 °C/min to 320 °C | A moderate ramp rate to ensure good separation from any potential impurities. |

| Final Temperature | 320 °C, hold 5 min | Ensures that the high-boiling point analyte is fully eluted from the column. |

| MS Interface | ||

| Transfer Line Temp | 290 °C | Prevents cold spots and analyte condensation between the GC and MS. |

| Mass Spectrometer | ||

| Ion Source Temp | 230 °C | Standard temperature for an EI source. |

| Ionization Mode | Electron Ionization (EI) | Standard mode providing reproducible, library-searchable fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for creating extensive and comparable mass spectra.[6] |

| Mass Scan Range | 40 - 500 m/z | Captures the expected fragment ions while excluding low-mass noise from the solvent and carrier gas. |

| Solvent Delay | 5 min | Prevents the high concentration of solvent from reaching and saturating the detector. |

Results and Discussion: Interpreting the Data

Chromatographic Results

Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under constant flow conditions. Any other peaks present in the chromatogram would indicate impurities, such as unreacted starting materials or side-products from synthesis.

Mass Spectral Fragmentation Analysis

The mass spectrum is the key to unambiguous identification. The molecular weight of this compound (C₂₄H₄₈O₂) is 368.6 g/mol . The molecular ion peak (M⁺•) at m/z 368 may be of low abundance or absent, which is common for long-chain, branched aliphatic esters due to the high propensity for fragmentation.[3]

The structure of the molecule dictates the fragmentation pathways. Key bond fissions occur alpha to the carbonyl group and at the branching points of the alkyl chains. A prominent fragmentation mechanism for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[7][8]

Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation pathway for this compound.

Interpretation of Key Ions:

| m/z Value | Proposed Ion Structure | Formation Mechanism |

| 368 | [C₂₄H₄₈O₂]⁺• | Molecular Ion (M⁺•). May be weak or absent. |

| 185 | [CH(C₄H₉)C₇H₁₅CO]⁺ | Acylium ion . Formed by alpha-cleavage with loss of the 2-butyloctoxy radical. This is often a very prominent peak. |

| 184 | [C₁₂H₂₄O]⁺• | McLafferty rearrangement on the alcohol side. Involves transfer of a γ-hydrogen from the octyl chain to the carbonyl oxygen, leading to the elimination of a neutral 2-butyloctene molecule and formation of the radical cation of 2-butyloctanoic acid. |

| 183 | [C₁₂H₂₃]⁺ | Formed from the 2-butyloctanol portion after cleavage, often involving rearrangement and loss of water from a [C₁₂H₂₅O]⁺ intermediate. |

| 129 | [C₈H₁₇CO]⁺ | Secondary fragmentation of the m/z 185 acylium ion via loss of butene (C₄H₈). |

| 57 | [C₄H₉]⁺ | Butyl cation. A very common and stable secondary carbocation, likely formed from cleavage at the branching points on either chain. This is often the base peak in the spectrum. |

The presence of a strong peak at m/z 185, along with a characteristic cluster of aliphatic fragments (m/z 43, 57, 71, 85, etc.), provides strong evidence for the 2-butyloctanoate structure.

Conclusion

The GC-MS method detailed in this application note provides a reliable and definitive means for the analytical characterization of this compound. By employing a thermally stable, mid-polarity capillary column and an optimized temperature program, excellent chromatographic performance is achieved. The subsequent analysis of the mass spectrum, guided by an understanding of fundamental ester fragmentation pathways like alpha-cleavage and McLafferty rearrangements, allows for unambiguous structural confirmation. This protocol serves as a robust foundation for quality control, purity assessment, and stability testing in industries where this complex emollient is utilized.

References

-

Raney, C. H., & Baughman, G. L. (1977). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization . Journal of the American Society for Mass Spectrometry, 4(3), 223–229. Available at: [Link]

-

García-Córcoles, M. T., et al. (2021). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey . Cosmetics, 8(4), 99. Available at: [Link]

-

Hubinger, J. C., & Havery, D. C. (2006). Analysis of consumer cosmetic products for phthalate esters . Journal of Cosmetic Science, 57(2), 127–137. Available at: [Link]

-

Moreta, C., et al. (2005). Analytical method for the identification and assay of 12 phthalates in cosmetic products . Journal of Chromatography A, 1088(1-2), 238-244. Available at: [Link]

-

Teh, S. S., & Lee, K. M. (2019). Analytical Testing of Cosmetics . InTechOpen. Available at: [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters . Application Note. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . Journal of Visualized Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns . Available at: [Link]

-

Ferreira, A. S., et al. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review . Cosmetics, 10(4), 108. Available at: [Link]

-

Sparkman, O. D., et al. (2011). CHAPTER 2: Fragmentation and Interpretation of Spectra . Introduction to Mass Spectrometry. Available at: [Link]

-

Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? . AOCS. Available at: [Link]

-

Eiceman, G. A., & Hoffman, H. (1992). Mass Spectrometry: Fragmentation . Slide Presentation. Available at: [Link]

-

Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? . AOCS. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook . Data from NIST Standard Reference Database 69. Available at: [Link]

-

Hûbscher, G., & Hawthorne, S. B. (1993). Gas chromatographic analysis of fatty acid methyl esters . Journal of Chromatography B: Biomedical Sciences and Applications, 642(1), 223-241. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. aocs.org [aocs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Reducing residual acidity in hindered ester production

Technical Support Center: Esterification Optimization Topic: Reducing Residual Acidity in Hindered Ester Production Ticket ID: #EST-HIND-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Residual acidity in sterically hindered esters is not merely a purification nuisance; it is a symptom of kinetic stalling. Unlike simple aliphatic esters, hindered substrates (e.g., tertiary alcohols,

This guide addresses the two root causes of high acid numbers: Incomplete Conversion (Prevention) and Inefficient Workup (Remediation).

Module 1: Prevention (Reaction Optimization)

Goal: Drive conversion to >98% so there is minimal acid left to remove.

Diagnostic: Why is your reaction stalling?

Before adding more catalyst, diagnose the barrier using this logic flow:

-

Thermodynamic Limitation: Is water accumulating?

-

Kinetic Limitation: Is the nucleophile blocked?

Protocol A: The Yamaguchi Esterification (Gold Standard for Hindered Substrates)

This method forms a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC).[3] The steric bulk of the TCBC forces the nucleophilic attack to occur on the substrate's carbonyl, not the reagent's.

Reagents:

-

Substrate Acid (1.0 equiv)

-

2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

-

DMAP (1.0 - 2.0 equiv) Note: High DMAP is critical for the acyl-transfer step.

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the Acid and TEA in THF. Cool to 0°C. Add TCBC dropwise. Stir for 1 hour at RT. Result: Formation of mixed anhydride.[3][7][8]

-

Filtration (Critical IPC): Filter off the triethylamine hydrochloride salt. If you skip this, the salt can buffer the system and slow the next step.

-

Esterification: Dilute the filtrate with Toluene. Add the Alcohol and DMAP.[3][9][10][11]

-

Reflux: Heat to reflux.[12] The DMAP attacks the mixed anhydride to form a highly reactive N-acylpyridinium species, which is then attacked by the hindered alcohol.

Expert Insight: If the reaction turns dark black/brown, your DMAP might be degrading. Ensure your solvent is strictly degassed, as oxygen accelerates DMAP decomposition at reflux temperatures.

Protocol B: Hafnium(IV) Catalyzed "Green" Esterification

For acid-sensitive substrates where harsh acyl chlorides are forbidden, use Hafnium(IV) triflate or Zirconium(IV) salts. These are moisture-tolerant Lewis acids that activate the carbonyl without generating HCl.

-

Catalyst:

(1-5 mol%) -

Solvent: Toluene (reflux with Soxhlet/Sieves)

-

Advantage: The catalyst precipitates upon cooling, simplifying workup.

Module 2: Remediation (Workup & Purification)

Goal: Remove the final 2-5% of unreacted acid without hydrolyzing the ester.

User Question: "I washed my crude reaction with saturated NaHCO3 three times, but the NMR still shows acid. Why?"

Expert Answer: This is the "Lipophilic Acid Trap." Hindered acids (e.g., Ibuprofen, Valproic acid derivatives) are greasy. They partition poorly into the aqueous bicarbonate layer, especially if your organic solvent is DCM or Ethyl Acetate. The acid prefers to stay in the organic layer with your ester.

Solution 1: The Basic Alumina Filtration (The "Dry Wash")

Instead of liquid-liquid extraction, use solid-phase scavenging.

-

Prepare: Pack a short plug (2-3 cm) of Basic Alumina (Activity Grade I) in a fritted funnel.

-

Dilute: Dissolve your crude mixture in Hexanes or minimal DCM.

-

Filtration: Pass the solution through the plug under weak vacuum.

-

Rinse: Wash the plug with 2 column volumes of solvent to recover trapped ester.

-

Result: The filtrate is usually acid-free.

Solution 2: Polymer-Supported Scavengers

If you are in a GMP environment where alumina fines are a concern, use a carbonate-functionalized resin (e.g., Amberlyst A26 or MP-Carbonate).

-

Loading: Add 3-4 equivalents of resin relative to the residual acid (estimated by TLC).

-

Time: Stir for 2 hours.

-

Process: Filter the resin.[11][15] No aqueous waste generated.

Module 3: Visualizing the Logic

Workflow 1: The Acid Removal Decision Matrix

Use this logic tree to select the correct purification method based on your substrate's properties.

Caption: Decision matrix for removing residual carboxylic acids based on solubility profiles.

Workflow 2: The Yamaguchi Mechanism (Why it works for hindered systems)

Understanding the regioselectivity of DMAP is crucial.

Caption: The Yamaguchi mechanism forces nucleophilic attack via a highly reactive N-acylpyridinium intermediate.

Module 4: Comparative Data (Catalyst Selection)

| Catalyst System | Best For... | Steric Tolerance | Acid Removal Difficulty |

| H2SO4 (Fischer) | Simple, aliphatic esters | Low | Easy (Aq. Wash) |

| DCC / DMAP (Steglich) | Thermally sensitive substrates | Medium | High (DCU byproduct is messy) |

| TCBC / DMAP (Yamaguchi) | Highly hindered substrates | Very High | Medium (Requires acid wash for DMAP) |

| Hf(OTf)4 (Lewis Acid) | "Green" chemistry, scale-up | High | Very Easy (Water soluble catalyst) |

References

-

Inanaga, J., et al. (1979).[8][16] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link

-

Neises, B., & Steglich, W. (1978).[13] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

-

Ishihara, K., et al. (2000). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society.[13] Link

-

Dhimitruka, I., & SantaLucia, J. (2006).[3][8][17] "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters. Link

Sources

- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic synthesis of chiral sulfinimidate esters via oxidative esterification of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yamaguchi Esterification [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US4304925A - Process for purifying esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ester synthesis by esterification [organic-chemistry.org]

Overcoming steric hindrance during 2-butyloctanol esterification

Technical Support Center: Esterification of 2-Butyloctanol

Welcome to the technical support center for the esterification of 2-butyloctanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on overcoming the significant steric hindrance presented by the 2-butyloctanol substrate. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency and yield of your esterification reactions.

Introduction: The Challenge of Steric Hindrance with 2-Butyloctanol

2-Butyloctanol is a Guerbet alcohol, a class of branched, primary alcohols known for their unique physicochemical properties, such as high thermal stability and low volatility.[1] These characteristics make their esters highly valuable in industries like cosmetics and pharmaceuticals.[1][2] However, the branched structure at the β-position, inherent to Guerbet alcohols, presents a significant steric barrier to the hydroxyl group. This steric hindrance dramatically slows down the kinetics of traditional esterification reactions, such as the Fischer esterification, often leading to low yields and incomplete conversions.[3]

This guide provides a comprehensive overview of strategies to overcome this challenge, from catalyst selection to advanced esterification methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is Fischer esterification often inefficient for 2-butyloctanol?

A: The Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a reversible reaction.[4] The bulky butyl group at the second carbon of 2-butyloctanol physically obstructs the approach of the carboxylic acid to the hydroxyl group. This steric hindrance increases the activation energy of the reaction, making the formation of the tetrahedral intermediate—a key step in the mechanism—energetically unfavorable.[3][5] Consequently, the reaction is slow and the equilibrium often lies unfavorably, resulting in poor yields.[6] To drive the reaction forward, a large excess of one reactant or the continuous removal of water is necessary, but even these measures may not be sufficient to achieve high conversion with sterically hindered alcohols.[7]

Q2: What are the most effective chemical methods for esterifying 2-butyloctanol?